molecular formula C12H19NO2 B3074238 2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol CAS No. 1019531-10-2

2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol

Cat. No. B3074238
CAS RN: 1019531-10-2
M. Wt: 209.28 g/mol
InChI Key: MFTNQIVXXZTVNY-UHFFFAOYSA-N
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Description

“2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol” is a compound with the molecular formula C12H19NO2 . It is also known by other names such as Phenol, 2-methoxy-4-[[(2-methylpropyl)amino]methyl]- . It contains a total of 37 bonds, including 16 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol” includes a six-membered aromatic ring, a tertiary aliphatic amine, an aromatic hydroxyl group, and an aromatic ether . The 3D structure can be viewed using specialized software .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.28 . More specific physical and chemical properties such as boiling point, melting point, and density may be found in specialized chemical databases .

Scientific Research Applications

Synthesis and Characterization

Compounds structurally related to 2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol have been synthesized and characterized to understand their chemical properties and structural configurations. For instance, the synthesis and characterization of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol involved studying the reaction conditions and structural analysis using various spectroscopic methods, revealing insights into its crystal structure and fluorescence properties (Bai Linsha, 2015). Similar studies on 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol provided detailed information on their molecular structures and intermolecular interactions, which are crucial for understanding their chemical behavior (P. A. Ajibade & F. P. Andrew, 2021).

Anticancer Activity

The anticancer activity of related compounds has been a significant focus area. For example, a study on 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol tested its efficacy in inhibiting T47D breast cancer cells, although it showed weak activity, indicating a potential area for further research in cancer treatment (L. Sukria et al., 2020).

Antioxidant and Antimicrobial Activities

Research on the antioxidant and antimicrobial activities of similar compounds has been conducted to explore their potential as therapeutic agents. For instance, the synthesis, characterization, and antioxidant activity of 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol compounds have been studied to determine their effectiveness in neutralizing free radicals, which is important for applications in health and medicine (V. Kusumaningrum et al., 2021). Additionally, Schiff base cobalt complexes incorporating 2-methoxy-6-[(2-phenylaminoethyl)imino]methyl]phenol showed promising results against various bacterial strains, suggesting potential applications in combating bacterial infections (L. Xue et al., 2012).

Renewable Chemical Feedstocks

The use of related compounds in producing renewable chemical feedstocks has been investigated, with studies exploring the fractionation of liquefied lignocellulosic materials to produce phenolic-rich products. This research highlights the potential of such compounds in developing sustainable materials and chemicals (Junming Xu et al., 2012).

properties

IUPAC Name

2-methoxy-4-[(2-methylpropylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(2)7-13-8-10-4-5-11(14)12(6-10)15-3/h4-6,9,13-14H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTNQIVXXZTVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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